Hypotaurocyamine

Descripción general

Descripción

Hypotaurocyamine is a naturally occurring guanidino compound found primarily in sipunculid worms. It is a substrate for the enzyme this compound kinase, which catalyzes the transfer of a phosphoryl group from adenosine triphosphate to this compound, forming adenosine diphosphate and N-omega-phosphothis compound . This compound is part of the highly conserved family of phosphagen kinases, which also includes creatine kinase and arginine kinase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of hypotaurocyamine typically involves the synthesis of its precursor compounds, followed by specific enzymatic reactions. One common method involves the use of this compound kinase to catalyze the phosphorylation of this compound using adenosine triphosphate as a phosphoryl donor .

Industrial Production Methods: the enzymatic synthesis using recombinant this compound kinase expressed in Escherichia coli has been explored in research settings .

Análisis De Reacciones Químicas

Types of Reactions: Hypotaurocyamine primarily undergoes phosphorylation reactions catalyzed by this compound kinase. This reaction involves the transfer of a phosphoryl group from adenosine triphosphate to this compound, resulting in the formation of adenosine diphosphate and N-omega-phosphothis compound .

Common Reagents and Conditions:

Reagents: Adenosine triphosphate, this compound kinase.

Conditions: The reaction typically occurs in an aqueous medium at physiological pH and temperature.

Major Products:

N-omega-phosphothis compound: The primary product formed from the phosphorylation of this compound.

Aplicaciones Científicas De Investigación

Hypotaurocyamine and its kinase have been subjects of scientific research due to their unique biochemical properties and evolutionary significance. Some key applications include:

Biochemistry: Studying the evolutionary pathways of phosphagen kinases and their substrate specificity.

Molecular Biology: Investigating the gene sequences and structural biology of this compound kinase to understand its enzymatic mechanisms.

Comparative Physiology: Exploring the role of this compound in energy metabolism in sipunculid worms and other related species.

Mecanismo De Acción

The mechanism of action of hypotaurocyamine involves its phosphorylation by this compound kinase. This enzyme catalyzes the transfer of a phosphoryl group from adenosine triphosphate to this compound, forming N-omega-phosphothis compound. This reaction is crucial for energy storage and transfer in certain invertebrates . The molecular targets include the active site of this compound kinase, where the substrate binding and phosphoryl transfer occur .

Comparación Con Compuestos Similares

Creatine: A substrate for creatine kinase, involved in energy storage in vertebrates.

Arginine: A substrate for arginine kinase, found in various invertebrates.

Taurocyamine: Another substrate for taurocyamine kinase, found in some invertebrates.

Hypotaurocyamine’s uniqueness lies in its specific enzymatic interactions and evolutionary significance in certain invertebrate species .

Actividad Biológica

Hypotaurocyamine is a naturally occurring compound found predominantly in marine sponges of the genus Agelas. This article explores its biological activity, structural characteristics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a diterpenoid alkaloid characterized by its unique structure, which includes a this compound moiety. The molecular formula is typically represented as . The compound exhibits various oxidation motifs that contribute to its biological functions.

Table 1: Structural Characteristics of this compound Derivatives

| Compound | Molecular Formula | Key Functional Groups | Source Organism |

|---|---|---|---|

| This compound | C23H41N3O3S | Hydroxyl, Amine | Agelas citrina |

| Agelasidine C | C23H39N3O3S | Hydroxyl, Alkene | Agelas citrina |

| Agelasidine D | C23H39N3O3S | Hydroxyl, Amine | Agelas citrina |

Antifungal Activity

Research indicates that this compound and its derivatives exhibit significant antifungal properties. For instance, compounds derived from Agelas sponges have shown activity against various fungal strains, including Candida albicans and Aspergillus niger . The minimum inhibitory concentrations (MIC) for these activities were reported to be in the range of 0.21 to 1.4 μM for certain derivatives .

Anticancer Potential

This compound has been investigated for its anticancer properties. In studies involving animal models, derivatives like eribulin (a simplified synthetic analog) demonstrated greater efficacy against lung and breast tumors compared to traditional chemotherapeutics such as paclitaxel . The mechanism of action appears to involve disruption of microtubule dynamics, similar to other known anticancer agents.

Antihistaminic Activity

Additionally, this compound derivatives have been evaluated for antihistaminic activity. Certain compounds showed promising results in inhibiting histamine-induced contractions in guinea pig ileum preparations . This suggests potential applications in treating allergic reactions or conditions mediated by histamines.

Case Studies

- Antifungal Efficacy : A study isolated several this compound derivatives from Agelas sponges and tested their antifungal activities. The results indicated that specific structural modifications enhanced potency against fungal pathogens, highlighting the importance of chemical diversity in natural products .

- Cancer Treatment : In another case study, eribulin was derived from this compound structures and underwent clinical trials demonstrating effectiveness against metastatic breast cancer. The drug received FDA approval due to its superior performance in comparison with existing treatments .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. The introduction of hydroxyl groups and other functional modifications has been shown to significantly enhance biological activities .

Table 2: Biological Activities of this compound Derivatives

Propiedades

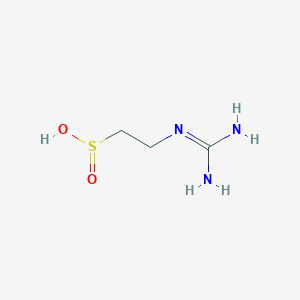

IUPAC Name |

2-(diaminomethylideneamino)ethanesulfinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O2S/c4-3(5)6-1-2-9(7)8/h1-2H2,(H,7,8)(H4,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRKWKDNGQIWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)O)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.